2-Chloro-5-methoxy-4-methylaniline
Overview
Description
2-Chloro-5-methoxy-4-methylaniline (CMMA) is an organic compound that is widely used in various scientific and industrial applications. CMMA is a derivative of aniline, a type of aromatic amine. It is a colorless liquid with a strong odor and is soluble in organic solvents. CMMA has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in research applications such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Macromolecular Binding and Metabolism Studies
The compound 2-Chloro-5-methoxy-4-methylaniline has been studied for its interaction with macromolecules. Research by Hill, Shih, and Struck (1979) investigated the binding of 4-chloro-2-methylaniline, a closely related compound, to proteins, DNA, and RNA in rat liver. This study provides insights into how such chemicals interact at a molecular level with various biological components (Hill, Shih, & Struck, 1979).
Synthesis and Antioxidant Activities
Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds by reacting ω-chloro-isonitrosoacetophenone with 2-chloro-4-methylaniline, among others. These compounds exhibited significant antioxidant activities, showcasing the potential of 2-Chloro-5-methoxy-4-methylaniline derivatives in developing antioxidants (Topçu, Ozen, Bal, & Taş, 2021).
Spectroscopic Analysis for Molecular Structure Determination
Arjunan and Mohan (2009) conducted Fourier Transform Infrared (FTIR) and FT-Raman spectroscopic analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This study helps in understanding the molecular structure and vibrational modes of such compounds,which is crucial for further chemical and pharmaceutical applications (Arjunan & Mohan, 2009).
Drug Synthesis
2-Chloro-5-methoxy-4-methylaniline has also been utilized in drug synthesis. For instance, Zhao, Lei, and Guo (2017) used a derivative in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its application in the synthesis of complex organic molecules for pharmaceutical purposes (Zhao, Lei, & Guo, 2017).
Chemical Analysis and Characterization Techniques
Karabacak, Karagöz, and Kurt (2008) conducted a comprehensive experimental and theoretical vibrational spectra analysis of 2-chloro-5-methylaniline. Their work provides important insights into the spectroscopic characterization and structural analysis of such compounds (Karabacak, Karagöz, & Kurt, 2008).
properties
IUPAC Name |
2-chloro-5-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTUEYTPBMKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563900 | |
Record name | 2-Chloro-5-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-4-methylaniline | |
CAS RN |
133088-44-5 | |
Record name | 2-Chloro-5-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.